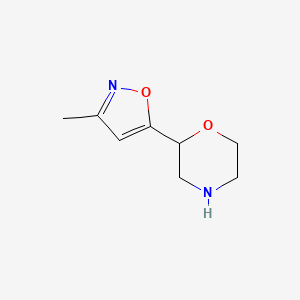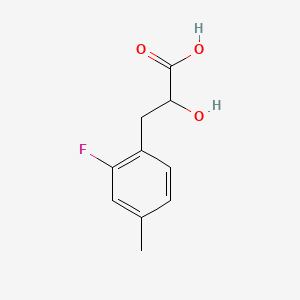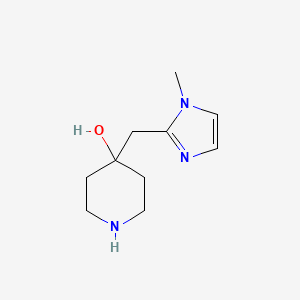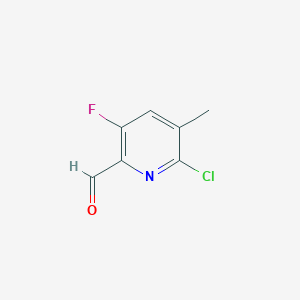
2-(3-Methyl-1,2-oxazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-1,2-oxazol-5-yl)morpholine is a heterocyclic compound that features both an oxazole and a morpholine ring in its structure. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the oxazole ring, which contains both nitrogen and oxygen atoms, imparts specific reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,2-oxazol-5-yl)morpholine typically involves the formation of the oxazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-1,2-oxazole with morpholine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The choice of solvents and catalysts is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,2-oxazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are introduced or replaced using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives .
Scientific Research Applications
2-(3-Methyl-1,2-oxazol-5-yl)morpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2-oxazol-5-yl)morpholine involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine
- 2-(3-Methoxymethyl-1,2,4-oxadiazol-5-yl)morpholine
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)morpholine
Uniqueness
2-(3-Methyl-1,2-oxazol-5-yl)morpholine is unique due to the presence of the oxazole ring, which imparts specific reactivity and biological activity. Compared to similar compounds with oxadiazole rings, the oxazole ring offers different electronic properties and reactivity patterns, making it suitable for distinct applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)morpholine |
InChI |
InChI=1S/C8H12N2O2/c1-6-4-7(12-10-6)8-5-9-2-3-11-8/h4,8-9H,2-3,5H2,1H3 |
InChI Key |
IEPMBXMCDYITET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)







![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)
